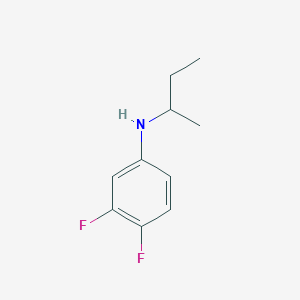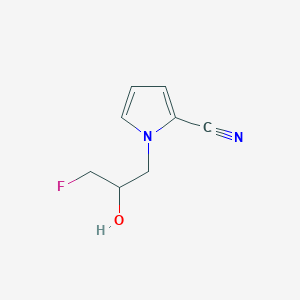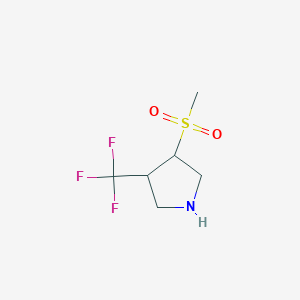
N-(butan-2-yl)-3,4-difluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(butan-2-yl)-3,4-difluoroaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by an aryl group. This compound is characterized by the presence of a butan-2-yl group attached to the nitrogen atom and two fluorine atoms substituted at the 3 and 4 positions of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)-3,4-difluoroaniline can be achieved through several methods. One common approach involves the reaction of 3,4-difluoronitrobenzene with butan-2-amine under reducing conditions. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the reduction of the nitro group to an amine group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(butan-2-yl)-3,4-difluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
N-(butan-2-yl)-3,4-difluoroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(butan-2-yl)-3,4-difluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the butan-2-yl group and fluorine atoms can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(butan-2-yl)-4-fluoroaniline
- N-(butan-2-yl)-2,3-difluoroaniline
- N-(butan-2-yl)-3,5-difluoroaniline
Uniqueness
N-(butan-2-yl)-3,4-difluoroaniline is unique due to the specific positioning of the fluorine atoms on the benzene ring, which can significantly impact its chemical reactivity and biological activity. The butan-2-yl group also contributes to its distinct properties compared to other aniline derivatives.
Properties
Molecular Formula |
C10H13F2N |
|---|---|
Molecular Weight |
185.21 g/mol |
IUPAC Name |
N-butan-2-yl-3,4-difluoroaniline |
InChI |
InChI=1S/C10H13F2N/c1-3-7(2)13-8-4-5-9(11)10(12)6-8/h4-7,13H,3H2,1-2H3 |
InChI Key |
SCSYQTKCWBLXRB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=CC(=C(C=C1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2-Ethoxyethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B13259100.png)
![3-iodo-N-[(5-methylfuran-2-yl)methyl]aniline](/img/structure/B13259111.png)



![[2-(Cyclohexylamino)phenyl]methanol](/img/structure/B13259133.png)

![3-{[4-(Aminomethyl)phenyl]methoxy}-2,2-dimethylcyclobutan-1-one](/img/structure/B13259157.png)
![(3-Methoxypropyl)[(5-methylfuran-2-yl)methyl]amine](/img/structure/B13259171.png)

